molecular formula C15H22N4O2S B3747479 N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide

N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide

Cat. No.: B3747479
M. Wt: 322.4 g/mol
InChI Key: UBFFBTMTNPBMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine moiety and the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:

  • 1-methyl-2-piperidinemethanol
  • N-methyl-2-pyrrolidinone

Uniqueness

What sets N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-18-14-7-6-12(17-22(2,20)21)10-13(14)16-15(18)11-19-8-4-3-5-9-19/h6-7,10,17H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFFBTMTNPBMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C)N=C1CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide
Reactant of Route 6
N-[1-methyl-2-(piperidinomethyl)-1H-1,3-benzimidazol-5-yl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.